molecular formula C7H5Cl2N3O2 B13452621 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride

6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride

Cat. No.: B13452621
M. Wt: 234.04 g/mol
InChI Key: SXDWGRGXELOJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines. Another approach involves regioselective metalations using bases such as TMP2Zn·2MgCl2·2LiCl, followed by subsequent functionalizations with TMPMgCl·LiCl .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, zinc and magnesium organometallics, and bases such as TMP2Zn·2MgCl2·2LiCl. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with carboxyl groups in acidic conditions, which may weaken with decreasing hydrogen ion concentration. This interaction can affect various molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of both chlorine and nitrogen atoms.

Properties

Molecular Formula

C7H5Cl2N3O2

Molecular Weight

234.04 g/mol

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H4ClN3O2.ClH/c8-5-3-4(7(12)13)6-9-1-2-11(6)10-5;/h1-3H,(H,12,13);1H

InChI Key

SXDWGRGXELOJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)C(=O)O.Cl

Origin of Product

United States

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